A Technical Guide to 1-Benzhydryl-3-fluoroazetidine: A Key Intermediate in Modern Drug Discovery
A Technical Guide to 1-Benzhydryl-3-fluoroazetidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the azetidine ring system has emerged as a particularly valuable motif, offering a rigid, three-dimensional framework that can significantly influence the pharmacological profile of a molecule.[1][2] The introduction of a fluorine atom onto this scaffold further enhances its utility, providing a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and bioavailability.[1][3]
This guide provides an in-depth technical overview of 1-Benzhydryl-3-fluoroazetidine (CAS No. 617718-45-3), a critical protected building block that serves as a gateway to the versatile 3-fluoroazetidine core. As a Senior Application Scientist, the aim here is not merely to present data, but to synthesize it into a coherent narrative that explains the causality behind its synthesis, utility, and handling. This document is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their discovery programs.
Physicochemical and Structural Characteristics
1-Benzhydryl-3-fluoroazetidine is primarily handled and utilized as a stable precursor to the more reactive 3-fluoroazetidine. The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic protecting group for the azetidine nitrogen. The physicochemical properties of the free base and its commonly used hydrochloride salt are summarized below.
| Property | 1-Benzhydryl-3-fluoroazetidine (Free Base) | 1-Benzhydryl-3-fluoroazetidine HCl |
| CAS Number | 617718-45-3[4][5][6][7][8][9] | 869488-99-3[10][11] |
| Molecular Formula | C₁₆H₁₆FN[4][5] | C₁₆H₁₇ClFN[10][11] |
| Molecular Weight | 241.30 g/mol [4] | 277.77 g/mol [10][11] |
| IUPAC Name | 1-(diphenylmethyl)-3-fluoroazetidine | 1-(diphenylmethyl)-3-fluoroazetidine;hydrochloride |
| Boiling Point | 315.6 ± 42.0 °C at 760 mmHg[6] | Not Available |
| Melting Point | Not Available | 138-140 °C[10][11] |
| Density | 1.14 g/cm³[6] | Not Available |
| logP | 3.36760[6] | 4.16960[10] |
| Flash Point | 144.7 ± 27.9 °C[6] | Not Available |
Synthesis and Reaction Mechanism
The synthesis of 1-Benzhydryl-3-fluoroazetidine is a multi-step process that hinges on the strategic introduction of the fluorine atom onto the azetidine ring, which is pre-functionalized with a stable protecting group. The most common and logical synthetic approach involves the deoxyfluorination of a hydroxyl precursor.
Causality in Synthesis: The choice of the benzhydryl group is deliberate. It is a robust protecting group that is stable to a wide range of reaction conditions, including fluorination, yet it can be cleanly removed under specific, non-harsh conditions (catalytic hydrogenation), which preserves the integrity of the often-sensitive final molecule.
Proposed Synthetic Workflow
A validated and widely employed route starts from 1-Benzhydryl-3-azetidinone. The ketone is first reduced to the corresponding alcohol, which is then subjected to deoxyfluorination.
Caption: Proposed synthetic route from 1-Benzhydryl-3-azetidinone.
Experimental Protocol: Deoxyfluorination of 1-Benzhydryl-3-hydroxyazetidine
This protocol is a representative methodology based on standard organic chemistry principles for deoxyfluorination.
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Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-Benzhydryl-3-hydroxyazetidine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Inert Atmosphere: The flask is purged with dry nitrogen and cooled to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.1 - 1.5 eq) dissolved in anhydrous DCM is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. The choice of DAST or its analogues is critical as they are potent fluorinating agents suitable for converting secondary alcohols to alkyl fluorides.
-
Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature overnight. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the acidic byproducts.
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Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-Benzhydryl-3-fluoroazetidine.
The Critical Role as a Synthetic Intermediate
The primary value of 1-Benzhydryl-3-fluoroazetidine lies in its function as a stable, protected precursor for the 3-fluoroazetidine scaffold. The benzhydryl group can be efficiently removed to unmask the secondary amine, which is then available for a wide array of subsequent chemical transformations.
Deprotection and Functionalization Workflow
The key transformation is the hydrogenolysis of the C-N bonds of the benzhydryl group.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.cn [capotchem.cn]
- 5. 1-Benzhydryl-3-fluoroazetidine [617718-45-3] | Chemsigma [chemsigma.com]
- 6. Page loading... [guidechem.com]
- 7. 617718-45-3 CAS MSDS (1-Benzhydryl-3-fluoroazetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1-Benzhydryl-3-fluoroazetidine | 617718-45-3 [chemicalbook.com]
- 9. 1-Benzhydryl-3-fluoroazetidine - Safety Data Sheet [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 1-Benzhydryl-3-fluoroazetidine hydrochloride [oakwoodchemical.com]

10.50.1230Monofluorinated 3-Fluoroazetidine
8.78-0.1515Difluorinated 3,3-Difluoroazetidine
6.45-0.4210
